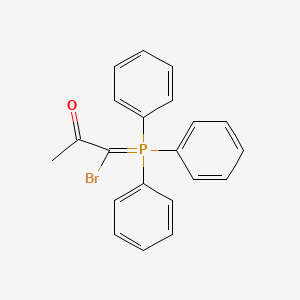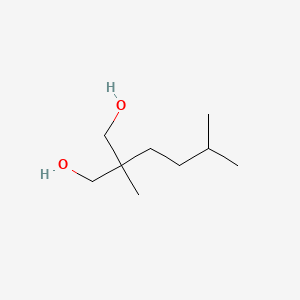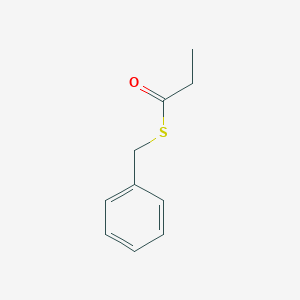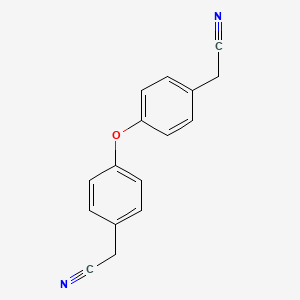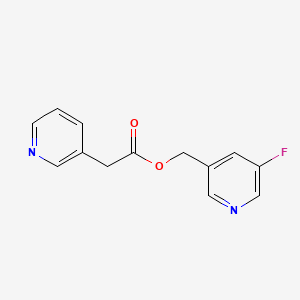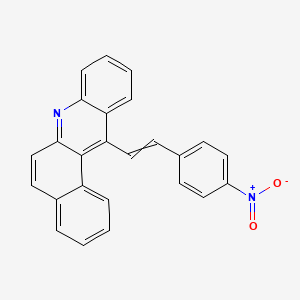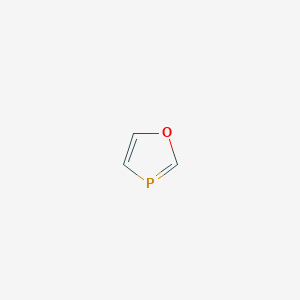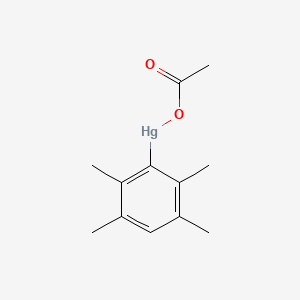
Mercury, (acetato)(2,3,5,6-tetramethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of a mercury atom bonded to an acetato group and a 2,3,5,6-tetramethylphenyl group. It is primarily used in scientific research due to its unique chemical properties.
准备方法
The synthesis of Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- typically involves the reaction of mercury(II) acetate with 2,3,5,6-tetramethylphenylboronic acid under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
化学反应分析
Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: The acetato group can be substituted with other ligands, such as halides or other organic groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in reactions involving the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
作用机制
The mechanism by which Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- exerts its effects involves the interaction of the mercury center with various molecular targets. The mercury atom can form coordination complexes with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- can be compared with other organomercury compounds, such as:
Phenylmercury acetate: Similar in structure but with a phenyl group instead of a 2,3,5,6-tetramethylphenyl group.
Methylmercury acetate: Contains a methyl group instead of a 2,3,5,6-tetramethylphenyl group.
Ethylmercury acetate: Contains an ethyl group instead of a 2,3,5,6-tetramethylphenyl group.
The uniqueness of Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- lies in the presence of the 2,3,5,6-tetramethylphenyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.
属性
CAS 编号 |
21450-81-7 |
|---|---|
分子式 |
C12H16HgO2 |
分子量 |
392.85 g/mol |
IUPAC 名称 |
acetyloxy-(2,3,5,6-tetramethylphenyl)mercury |
InChI |
InChI=1S/C10H13.C2H4O2.Hg/c1-7-5-9(3)10(4)6-8(7)2;1-2(3)4;/h5H,1-4H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI 键 |
HWRVQNMGKGGEAO-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(C(=C1C)[Hg]OC(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
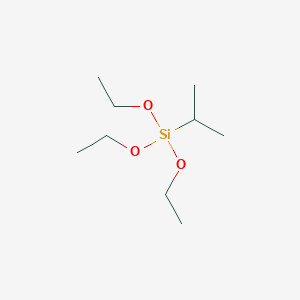
![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)
